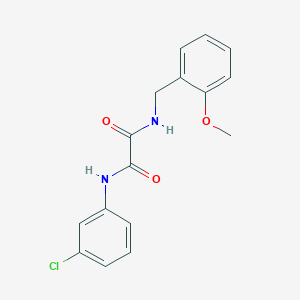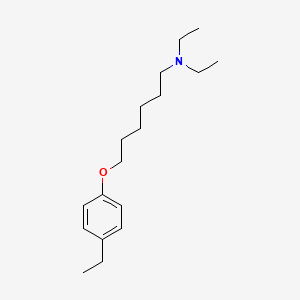
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide, also known as W13, is a quaternary ammonium compound that has been extensively used in scientific research. It was first synthesized in 1990 by Y. Kanaoka and colleagues and has since been used in various biochemical and physiological studies.
作用機序
The mechanism of action of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide involves the inhibition of phospholipase D and protein kinase C activity. Phospholipase D is an enzyme that cleaves phosphatidylcholine to produce phosphatidic acid, which is involved in various cellular processes. This compound inhibits phospholipase D activity by binding to its catalytic site. Protein kinase C is a family of enzymes that phosphorylate various proteins involved in cell signaling. This compound inhibits protein kinase C activity by binding to its regulatory domain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the release of calcium from intracellular stores. This compound has also been shown to inhibit the migration of various cell types, including cancer cells. Additionally, this compound has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel.
実験室実験の利点と制限
One advantage of using 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide in lab experiments is its specificity for phospholipase D and protein kinase C. This allows researchers to study the specific effects of inhibiting these enzymes on cellular processes. Additionally, this compound has been shown to be stable in various experimental conditions, such as in the presence of detergents and at different pH levels.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare stock solutions and to use in certain experimental setups. Additionally, this compound has been shown to have off-target effects on other enzymes, such as phospholipase A2 and phospholipase C.
将来の方向性
There are several future directions for the use of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide in scientific research. One direction is to study its effects on cancer cells, as it has been shown to inhibit their migration. Additionally, this compound could be used to study the regulation of calcium signaling in various cell types. Another direction is to develop more specific inhibitors of phospholipase D and protein kinase C based on the structure of this compound. Finally, this compound could be used to study the role of ion channels in cellular processes, as it has been shown to modulate their activity.
Conclusion
In conclusion, this compound, or this compound, is a quaternary ammonium compound that has been extensively used in scientific research. Its specificity for phospholipase D and protein kinase C has made it a valuable tool for studying various cellular processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide involves the reaction between 2-naphthol and N,N-dipropyl-3-aminopropyl chloride, followed by the reaction with methyl iodide and hydroxylamine hydrochloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is approximately 40%.
科学的研究の応用
2-hydroxy-N-methyl-3-(2-naphthyloxy)-N,N-dipropyl-1-propanaminium iodide has been widely used in scientific research as a tool to study various cellular processes. It has been shown to inhibit phospholipase D activity, which is involved in various cellular processes such as vesicular trafficking, membrane fusion, and signal transduction. This compound has also been shown to inhibit protein kinase C activity, which is involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been used to study the regulation of calcium signaling, as it has been shown to inhibit the release of calcium from intracellular stores.
特性
IUPAC Name |
(2-hydroxy-3-naphthalen-2-yloxypropyl)-methyl-dipropylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO2.HI/c1-4-12-21(3,13-5-2)15-19(22)16-23-20-11-10-17-8-6-7-9-18(17)14-20;/h6-11,14,19,22H,4-5,12-13,15-16H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHHVQCGPEVFB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

